An In-depth Technical Guide to 1,2-Bis(pyridin-4-yl)ethan-1-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1,2-Bis(pyridin-4-yl)ethan-1-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(pyridin-4-yl)ethan-1-amine is a unique bifunctional molecule featuring two pyridine rings and a primary amine group. This structure suggests a high potential for applications in medicinal chemistry, catalysis, and materials science. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and a discussion of its potential applications based on its structural motifs. While experimental data on this specific molecule is limited, this document serves as a foundational resource for researchers interested in its synthesis and exploration.
Chemical Structure and Properties
1,2-Bis(pyridin-4-yl)ethan-1-amine possesses a core structure consisting of an ethane bridge substituted with two pyridin-4-yl groups and a primary amine on one of the ethanic carbons. This arrangement provides multiple sites for chemical interactions, including the basic nitrogen atoms of the pyridine rings, the primary amine group, and the potential for the molecule to act as a bidentate or tridentate ligand.
The chemical identity of 1,2-Bis(pyridin-4-yl)ethan-1-amine is established through its molecular formula, C12H13N3, and its unique structural identifiers such as SMILES and InChI, as documented in public chemical databases.[1]
Table 1: Chemical and Physical Properties of 1,2-Bis(pyridin-4-yl)ethan-1-amine
| Property | Value | Source |
| Molecular Formula | C12H13N3 | PubChem[1] |
| Molecular Weight | 199.25 g/mol | PubChem[1] |
| IUPAC Name | 1,2-di(pyridin-4-yl)ethan-1-amine | PubChem[1] |
| SMILES | C1=CN=CC=C1CC(C2=CC=NC=C2)N | PubChem[1] |
| InChI Key | HDQTZARIDFWFSD-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 1.3 | PubChem[1] |
| Predicted pKa (most basic) | 8.8 (amine) | ChemAxon |
| Appearance | Not available (predicted to be a solid) | - |
| Solubility | Not available (predicted to be soluble in polar organic solvents and aqueous acid) | - |
Note: Most properties are predicted due to the limited availability of experimental data.
Figure 1: Chemical structure of 1,2-Bis(pyridin-4-yl)ethan-1-amine.
Proposed Synthesis Workflow
Figure 2: Proposed synthetic workflow for 1,2-Bis(pyridin-4-yl)ethan-1-amine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,2-Bis(pyridin-4-yl)ethanone
This step involves a Claisen-type condensation reaction. The anion of 4-picoline (generated by a strong base) acts as a nucleophile, attacking the carbonyl group of an ester of isonicotinic acid.
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Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the flask to 0 °C and add a strong base, such as sodium hydride (NaH). Slowly add 4-picoline dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.
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Acylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl isonicotinate in anhydrous THF dropwise.
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Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 1,2-bis(pyridin-4-yl)ethanone.
Step 2: Synthesis of 1,2-Bis(pyridin-4-yl)ethanone Oxime
The ketone is converted to its corresponding oxime via condensation with hydroxylamine.
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Reaction Setup: In a round-bottom flask, dissolve 1,2-bis(pyridin-4-yl)ethanone in ethanol.
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Addition of Reagents: Add hydroxylamine hydrochloride and a base, such as pyridine or sodium acetate, to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and collect the precipitated oxime by filtration. Wash the solid with cold water and dry under vacuum.
Step 3: Reduction of 1,2-Bis(pyridin-4-yl)ethanone Oxime to 1,2-Bis(pyridin-4-yl)ethan-1-amine
The final step is the reduction of the oxime to the primary amine. This can be achieved using various reducing agents.
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Method A: Using Lithium Aluminum Hydride (LiAlH4)
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Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.
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Addition of Oxime: Cool the suspension to 0 °C and slowly add a solution of 1,2-bis(pyridin-4-yl)ethanone oxime in anhydrous THF.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).
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Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
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Method B: Catalytic Hydrogenation
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Preparation: Dissolve the oxime in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
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Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.
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Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired amine.
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Purification of the Final Product: The crude 1,2-bis(pyridin-4-yl)ethan-1-amine can be purified by column chromatography or by recrystallization from a suitable solvent system.
Potential Applications
The unique structural features of 1,2-bis(pyridin-4-yl)ethan-1-amine suggest its utility in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Development
The pyridine scaffold is a common motif in a vast number of FDA-approved drugs, exhibiting a wide range of biological activities.[2][3] The presence of two pyridine rings in 1,2-bis(pyridin-4-yl)ethan-1-amine makes it an attractive scaffold for the design of novel therapeutic agents. The primary amine group provides a convenient handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential therapeutic areas could include oncology, infectious diseases, and neurology, where pyridine-based compounds have shown significant promise.
Coordination Chemistry and Catalysis
Similar to its non-aminated analog, 1,2-bis(pyridin-4-yl)ethane, which is known to act as a flexible ligand in the formation of coordination polymers and metal-organic frameworks (MOFs), 1,2-bis(pyridin-4-yl)ethan-1-amine can also be explored as a versatile ligand.[4][5] The two pyridine nitrogen atoms and the primary amine nitrogen can coordinate to metal centers, potentially forming stable mono- or polynuclear complexes. These complexes could find applications in:
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Homogeneous and Heterogeneous Catalysis: The metal complexes could be screened for catalytic activity in various organic transformations.
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Materials Science: The ability to form coordination polymers could lead to new materials with interesting magnetic, optical, or porous properties.
Supramolecular Chemistry
The hydrogen bonding capabilities of the primary amine and the nitrogen atoms of the pyridine rings make 1,2-bis(pyridin-4-yl)ethan-1-amine an interesting building block for the construction of supramolecular assemblies. These assemblies could be utilized in areas such as molecular recognition, sensing, and the development of self-healing materials.
Conclusion
1,2-Bis(pyridin-4-yl)ethan-1-amine is a molecule with significant untapped potential. While detailed experimental data is currently scarce, this guide provides a solid theoretical framework for its synthesis and exploration. The proposed synthetic route offers a practical approach for its preparation in the laboratory. The diverse potential applications in medicinal chemistry, coordination chemistry, and materials science make this compound a compelling target for future research endeavors. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its scientific value.
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